molecular formula C13H18O4 B12557488 4-(2,4-Dimethoxy-3-methylphenyl)butanoic acid CAS No. 185144-06-3

4-(2,4-Dimethoxy-3-methylphenyl)butanoic acid

Cat. No.: B12557488
CAS No.: 185144-06-3
M. Wt: 238.28 g/mol
InChI Key: MYISICAEHRGIDI-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxy-3-methylphenyl)butanoic acid is an organic compound with the molecular formula C13H18O4. It is characterized by the presence of a butanoic acid group attached to a phenyl ring substituted with two methoxy groups and one methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethoxy-3-methylphenyl)butanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxy-3-methylbenzaldehyde and butanoic acid.

    Reaction Conditions: The key reaction involves the formation of a carbon-carbon bond between the benzaldehyde and butanoic acid. This can be achieved through a Grignard reaction or a Friedel-Crafts acylation, followed by oxidation to form the carboxylic acid group.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include:

    Catalysis: The use of catalysts to enhance reaction rates and selectivity.

    Continuous Flow Reactors: Implementation of continuous flow reactors for efficient and scalable production.

    Automation: Automation of reaction monitoring and control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxy-3-methylphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-(2,4-Dimethoxy-3-methylphenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxy-3-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxy-3-methylphenyl)butanoic acid
  • 4-(2-Methoxyphenyl)butanoic acid
  • 3-(4-Hydroxy-2-methoxyphenyl)propanoic acid
  • 3-(2-Phenoxyphenyl)propanoic acid

Uniqueness

4-(2,4-Dimethoxy-3-methylphenyl)butanoic acid is unique due to the specific arrangement of methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

CAS No.

185144-06-3

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

4-(2,4-dimethoxy-3-methylphenyl)butanoic acid

InChI

InChI=1S/C13H18O4/c1-9-11(16-2)8-7-10(13(9)17-3)5-4-6-12(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)

InChI Key

MYISICAEHRGIDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1OC)CCCC(=O)O)OC

Origin of Product

United States

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